(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate
Overview
Description
(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate is a chiral isothiocyanate compound characterized by the presence of a benzyloxy group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate typically involves the following steps:
Starting Material: The synthesis begins with (1R,2R)-(-)-2-Benzyloxycyclohexanol.
Formation of Isothiocyanate: The hydroxyl group of (1R,2R)-(-)-2-Benzyloxycyclohexanol is converted to an isothiocyanate group using reagents such as thiophosgene or a combination of carbon disulfide and an amine base under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Urea Derivatives: Formed from the reaction with alcohols.
Scientific Research Applications
(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies to understand the interaction of isothiocyanates with biological molecules.
Mechanism of Action
The mechanism of action of (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate
- (1R,2R)-(-)-2-Benzyloxycycloheptyl isothiocyanate
Uniqueness
(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate is unique due to its specific cyclohexyl ring structure, which can influence its reactivity and interaction with biological molecules compared to its cyclopentyl and cycloheptyl analogs.
Properties
IUPAC Name |
[(1R,2R)-2-isothiocyanatocyclohexyl]oxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c17-11-15-13-8-4-5-9-14(13)16-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRPSBSMXLYTQF-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=C=S)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N=C=S)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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